2-(Difluoromethyl)pyrrolidine hydrochloride chemical properties
2-(Difluoromethyl)pyrrolidine hydrochloride chemical properties
An In-depth Technical Guide to 2-(Difluoromethyl)pyrrolidine Hydrochloride for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 2-(Difluoromethyl)pyrrolidine hydrochloride, a critical building block for researchers, medicinal chemists, and drug development professionals. We will move beyond basic data points to explore the causality behind its synthesis, its nuanced chemical behavior, and its strategic application in modern pharmacology.
Strategic Importance in Medicinal Chemistry
The pyrrolidine ring is a foundational scaffold in a multitude of FDA-approved pharmaceuticals, prized for its three-dimensional structure that allows for effective exploration of pharmacophore space.[1] The strategic introduction of fluorine-containing groups, such as the difluoromethyl (CHF₂) moiety, is a well-established method for enhancing the pharmacological profile of drug candidates.[2] The CHF₂ group acts as a bioisostere for hydroxyl or thiol groups, offering a unique combination of increased metabolic stability, modulated lipophilicity, and enhanced binding affinity through potential hydrogen bond interactions.[3] Consequently, 2-(Difluoromethyl)pyrrolidine hydrochloride serves as a high-value intermediate for synthesizing novel therapeutics where such properties are desirable.
Physicochemical and Structural Properties
A precise understanding of the molecule's fundamental properties is paramount for its effective use in synthesis and research. While extensive experimental data for this specific salt is not widely published, a combination of supplier data and computational predictions provides a solid foundation.
| Property | Data | Source |
| Molecular Formula | C₅H₁₀ClF₂N | [4][5][6] |
| Molecular Weight | 157.59 g/mol | [4][5] |
| CAS Number | 1427443-03-3 (Racemic), 1423015-69-3 ((S)-enantiomer) | [4][5] |
| Canonical SMILES | C1CC(C(F)F)NC1.Cl | |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [4] |
| logP (Computed) | 1.4253 | [4] |
| Purity | Typically ≥97% | [5] |
| Storage Conditions | Store at room temperature, keep dry and cool. | [4] |
Note: Properties such as melting point and boiling point are not consistently reported in publicly available literature and should be determined experimentally.
Synthesis and Mechanistic Insights
The synthesis of 2-(difluoromethyl)pyrrolidine hydrochloride typically involves a multi-step sequence starting from a protected proline derivative. The following protocol outlines a representative, scalable approach designed for stereochemical control.
Logical Workflow for Synthesis
Caption: A representative synthetic workflow for 2-(Difluoromethyl)pyrrolidine hydrochloride.
Detailed Experimental Protocol
Objective: To synthesize (S)-2-(Difluoromethyl)pyrrolidine hydrochloride from (S)-N-Boc-prolinol.
Pillar of Trustworthiness: This protocol integrates standard, well-documented transformations. Each step includes a clear objective and endpoint, ensuring reproducibility. The choice of a Boc protecting group is strategic; it is stable under the reductive and oxidative conditions of the initial steps but is readily cleaved under acidic conditions that concurrently form the desired hydrochloride salt.
Step 1: Oxidation of N-Boc-Prolinol to N-Boc-Prolinal
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In a clean, dry, nitrogen-purged round-bottom flask, dissolve N-Boc-prolinol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).
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Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Expertise & Causality: DMP is chosen as a mild oxidant to prevent over-oxidation to the carboxylic acid. The reaction is run at 0 °C to minimize side reactions.
-
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio). Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-prolinal. This crude product is often used directly in the next step.
Step 2: Nucleophilic Difluoromethylation
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Dissolve the crude N-Boc-prolinal (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) in a dry, nitrogen-purged flask.
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Cool the solution to 0 °C.
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Add (Difluoromethyl)trimethylsilane (TMSCF₂H) (1.5 eq) followed by the slow, dropwise addition of a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq).
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Expertise & Causality: The Ruppert-Prakash reagent (TMSCF₂H) serves as a nucleophilic "CF₂H⁻" equivalent upon activation by a fluoride source like TBAF. This is a highly reliable method for introducing the difluoromethyl group onto aldehydes.
-
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
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Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
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Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure N-Boc-2-(difluoromethyl)pyrrolidine.
Step 3: Deprotection and Hydrochloride Salt Formation
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Dissolve the purified N-Boc-2-(difluoromethyl)pyrrolidine (1.0 eq) in a minimal amount of methanol or ethyl acetate.
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Add a 4 M solution of hydrogen chloride (HCl) in 1,4-dioxane (5-10 eq) dropwise at 0 °C.
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Allow the mixture to warm to room temperature and stir for 2-4 hours. A precipitate should form.
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Expertise & Causality: A strong acid like HCl is required to cleave the acid-labile Boc group. Using a solution of HCl in an organic solvent like dioxane facilitates the precipitation of the hydrochloride salt, simplifying isolation.
-
-
Monitor the deprotection by TLC.
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Add diethyl ether to the residue to induce further precipitation.
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Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(Difluoromethyl)pyrrolidine hydrochloride as a solid.
Spectroscopic Characterization Workflow
Caption: A logical workflow for the complete spectroscopic characterization of the title compound.
Expected Spectral Features:
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¹H NMR: The most characteristic signal will be the proton on the difluoromethyl group (-CHF₂), which should appear as a triplet due to coupling with the two fluorine atoms (²JH-F ≈ 50-60 Hz). The proton at the C2 position of the pyrrolidine ring will show complex splitting due to coupling with adjacent protons and the geminal fluorine atoms. The N-H protons of the ammonium salt will likely appear as a broad singlet.
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¹⁹F NMR: A single environment for the two fluorine atoms is expected, resulting in a signal that appears as a doublet due to coupling with the proton of the CHF₂ group (²JF-H ≈ 50-60 Hz).
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¹³C NMR: The carbon of the CHF₂ group will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JC-F ≈ 240-250 Hz). The C2 carbon of the pyrrolidine ring will also show coupling to the fluorine atoms (²JC-F).
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Mass Spectrometry (MS): In positive-ion electrospray ionization (ESI+), the expected molecular ion would be for the free base [C₅H₉F₂N + H]⁺, with a calculated m/z that can be confirmed by high-resolution mass spectrometry (HRMS).
Chemical Reactivity and Stability Considerations
The 2-(difluoromethyl)pyrrolidine hydrochloride salt is generally stable under standard storage conditions (room temperature, dry).[4] However, two key areas of reactivity should be considered:
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Basicity: As a secondary amine hydrochloride, it is acidic and will require neutralization with a suitable base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine for subsequent nucleophilic reactions, such as amide bond formation or reductive amination.
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C-F Bond Stability: While the difluoromethyl group is significantly more stable than a monofluoromethyl group, it is not entirely inert. In the presence of strong bases or intramolecular nucleophiles under harsh conditions, elimination of HF or other decomposition pathways could potentially occur, though this is less common than with its monofluorinated counterparts.[8]
Safety and Handling
As a matter of sound laboratory practice, 2-(Difluoromethyl)pyrrolidine hydrochloride should be handled with appropriate care, assuming it is a potential irritant.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[11]
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[11]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[12]
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Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
-
In all cases of significant exposure, seek immediate medical attention.
-
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[11]
Conclusion
2-(Difluoromethyl)pyrrolidine hydrochloride is a valuable and versatile building block in modern drug discovery. Its strategic design combines the robust, three-dimensional scaffold of the pyrrolidine ring with the pharmacologically beneficial properties of the difluoromethyl group. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to effectively leverage this compound in the creation of next-generation therapeutics.
References
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PubChem. (S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride.[Link]
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Hangzhou Tianye Chemicals Co., Ltd. 2-(Difluoromethyl)pyrrolidine hydrochloride.[Link]
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ResearchGate. A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery.[Link]
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MySkinRecipes. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride.[Link]
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Thieme Chemistry. A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery.[Link]
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NJ.gov. Hazard Substance Fact Sheet: Pyrrolidine.[Link]
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ACS Medicinal Chemistry Letters. The Dark Side of Fluorine.[Link]
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Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[Link]
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